2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C18H19N5O2S and a molecular weight of 369.448 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical and biological activities.
Preparation Methods
The synthesis of 2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the condensation reaction between 2-methoxybenzaldehyde and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions
Chemical Reactions Analysis
2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, its triazole ring can interact with biological macromolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone include:
2-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: The presence of a hydroxyl group at the para position can significantly change its properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
624725-03-7 |
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Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5O2S/c1-3-25-15-10-8-13(9-11-15)17-20-21-18(26)23(17)22-19-12-14-6-4-5-7-16(14)24-2/h4-12,22H,3H2,1-2H3,(H,21,26)/b19-12+ |
InChI Key |
VRQHSYGFVRKPEM-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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